3,4-Dichlorophenol

Description

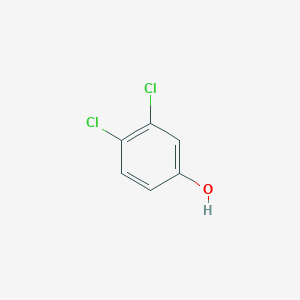

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNBURPWRNALGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025005 | |

| Record name | 3,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline] | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.3 °F at 767 mmHg (NTP, 1992), 253 °C | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene-petroleum ether | |

CAS No. |

95-77-2 | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070FTM6DVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151 to 154 °F (NTP, 1992), 68 °C | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3,4-Dichlorophenol synthesis and properties

An In-depth Technical Guide to 3,4-Dichlorophenol: Synthesis, Properties, and Applications

Introduction

3,4-Dichlorophenol (3,4-DCP) is a halogenated aromatic organic compound with the molecular formula C₆H₄Cl₂O.[1][2] It is a chlorinated derivative of phenol (B47542) and one of six isomers of dichlorophenol.[2][3] At room temperature, it exists as a white to off-white or light brown crystalline solid with a characteristic strong, phenolic odor.[1][4] This compound serves as a critical chemical intermediate, primarily in the synthesis of agrochemicals, pharmaceuticals, and dyes.[5][6] Its molecular structure, featuring a hydroxyl group and two chlorine atoms on the benzene (B151609) ring, provides reactive sites that are essential for building more complex molecules.[6]

Physical and Chemical Properties

3,4-Dichlorophenol is a solid at room temperature, typically forming needles or crystals.[4][7] While it has limited solubility in water, it is readily soluble in organic solvents such as ethanol, acetone, ethyl ether, and chloroform.[1][4][7] Its properties are crucial for determining handling, storage, and reaction conditions in various chemical processes.[5][8] The compound is stable under normal conditions but is incompatible with oxidizing agents, acid chlorides, and acid anhydrides.[1][9]

Table 1: Physical and Chemical Properties of 3,4-Dichlorophenol

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Dichlorophenol | [4][7] |

| CAS Number | 95-77-2 | [4][10] |

| Molecular Formula | C₆H₄Cl₂O | [2][4] |

| Molecular Weight | 163.00 g/mol | [2][4] |

| Appearance | White to off-white/brown crystalline solid/powder | [1][4][5] |

| Melting Point | 65-68 °C (149-154 °F) | [5][11][12][13] |

| Boiling Point | 253 °C (487 °F) at 760 mmHg | [2][10][12][13] |

| Density | 1.3867 - 1.458 g/cm³ | [4][11] |

| Water Solubility | 1.56 g/L at 20 °C; Insoluble | [4][9][14] |

| pKa | 8.63 | [1][7] |

| log Kow (Octanol-Water Partition Coeff.) | 3.33 | [7] |

| Vapor Pressure | 0.01 mmHg | [7] |

| Odor | Phenolic; Odor threshold of 100 µg/L in water | [1][7][9] |

Synthesis of 3,4-Dichlorophenol

The industrial production of 3,4-Dichlorophenol is typically achieved through the electrophilic chlorination of phenol or its derivatives, with reaction conditions carefully controlled to obtain the desired 3,4-isomer.[1] Other methods involve the hydrolysis of trichlorobenzenes.[15] A common laboratory-scale synthesis involves the diazotization of 3,4-dichloroaniline (B118046) followed by hydrolysis.

Experimental Protocol: Synthesis from 3,4-Dichloroaniline

This protocol describes a laboratory-scale synthesis via the diazotization of 3,4-dichloroaniline.

Materials:

-

3,4-Dichloroaniline

-

Sulfuric acid (60% aqueous solution)

-

Sodium nitrite (B80452)

-

Water

-

Ice

Procedure:

-

Diazotization: Treat 3,4-dichloroaniline with a 60% aqueous sulfuric acid solution. Cool the mixture in an ice bath and slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.

-

Filtration: After the diazotization is complete, inorganic crystals may form. Remove these by filtration while keeping the solution cold.

-

Hydrolysis: Gently warm the filtrate. The diazonium salt will hydrolyze, releasing nitrogen gas and forming 3,4-dichlorophenol. The reaction should be controlled to prevent excessive foaming.

-

Isolation and Purification: After the evolution of nitrogen ceases, cool the reaction mixture. The crude 3,4-dichlorophenol may precipitate or can be extracted using a suitable organic solvent (e.g., diethyl ether). The product can be further purified by distillation under reduced pressure (boiling point 118-122 °C at 10 mmHg) or by recrystallization from a solvent mixture like benzene-petroleum ether.[7][16] A reported yield for this method is approximately 80.5%.[16]

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of 3,4-Dichlorophenol involves several key stages, from the initial reaction to the final characterization of the pure compound.

Caption: A logical workflow for the synthesis and purification of 3,4-Dichlorophenol.

Key Applications

3,4-Dichlorophenol is a versatile building block in the chemical industry.[1] Its primary applications are in the production of agrochemicals and pharmaceuticals.

-

Agrochemicals: It is a crucial precursor in the manufacturing of herbicides and pesticides.[1][5] For instance, it is an intermediate in the synthesis of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][17]

-

Pharmaceuticals: The compound is used in the synthesis of various active pharmaceutical ingredients (APIs).[6] It has been utilized in the preparation of (Z)-5-arylmethylidene rhodanines, which exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), and in making compounds for the treatment of inflammatory pain.[9]

-

Other Uses: It also serves as an intermediate in the production of dyes and other specialty chemicals.[5][6]

Environmental Fate and Toxicology

3,4-Dichlorophenol is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract.[14] Prolonged or significant exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[1][14] The U.S. Environmental Protection Agency (EPA) has listed it as a possible carcinogen.[1]

In the environment, 3,4-Dichlorophenol shows low mobility in soil.[1] Its degradation can occur through microbial action. Aerobic biodegradation typically involves hydroxylation to form chlorocatechols, which is followed by aromatic ring cleavage.[10] Under anaerobic conditions, reductive dechlorination is a key initial step in its biotransformation.[10] The compound may also undergo direct photolysis by sunlight.[1]

Aerobic Biodegradation Pathway

The aerobic degradation of 3,4-Dichlorophenol by microorganisms is a key process in its environmental breakdown. This pathway transforms the toxic phenol into intermediates that can enter central metabolic pathways.

Caption: Key steps in the aerobic microbial degradation of 3,4-Dichlorophenol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 3. Dichlorophenol - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 3,4-Dichlorophenol | 95-77-2 [chemicalbook.com]

- 10. 3,4-Dichlorophenol | High-Purity Research Reagent [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. accustandard.com [accustandard.com]

- 14. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. US2816090A - Process for preparing phenol-dichlorophenol-formaldehyde resins - Google Patents [patents.google.com]

- 16. Synthesis routes of 3,4-Dichlorophenol [benchchem.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenol (3,4-DCP) is a halogenated aromatic organic compound with the chemical formula C₆H₄Cl₂O.[1] It presents as a white to off-white or light brown crystalline solid with a characteristic phenolic odor.[1][2] This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and pesticides, as well as in the manufacturing of pharmaceuticals and other fine chemicals.[3][4] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective application in synthesis, and for assessing its environmental fate and toxicological profile. This guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dichlorophenol, detailed experimental protocols for their determination, and visualizations of its relevant biological and environmental pathways.

Core Physicochemical Properties

The key physicochemical properties of 3,4-Dichlorophenol are summarized in the tables below, providing a consolidated reference for researchers. These values have been compiled from various sources and represent a consensus of reported data.

Table 1: General and Physical Properties of 3,4-Dichlorophenol

| Property | Value | References |

| Molecular Formula | C₆H₄Cl₂O | [5] |

| Molecular Weight | 163.00 g/mol | [2][5] |

| Appearance | White to off-white/light brown crystalline solid/needles | [1][2][6] |

| Melting Point | 65 - 68 °C | [7][8] |

| Boiling Point | 253 °C at 760 mmHg | [2][5] |

| Density | 0.938 g/cm³ | [9] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [2][10] |

Table 2: Solubility and Partitioning Behavior of 3,4-Dichlorophenol

| Property | Value | References |

| Water Solubility | 1.56 g/L at 20 °C; 9260 mg/L at 25 °C | [2][3][6] |

| Solubility in Organic Solvents | Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether | [2] |

| Acid Dissociation Constant (pKa) | 8.63 | [1][2] |

| Octanol-Water Partition Coefficient (logP) | 3.33 | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of 3,4-Dichlorophenol. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and standard laboratory practices.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline 102 for the determination of melting point.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The substance is heated in a capillary tube, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 3,4-Dichlorophenol is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-4 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting point.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Reporting: The melting range is reported. For a pure substance, this range should be narrow.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for the determination of water solubility.

Principle: A specific amount of 3,4-Dichlorophenol is dissolved in water at a given temperature until saturation is reached. The concentration of the dissolved substance in the aqueous solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Filtration device (e.g., syringe filter with a membrane resistant to the substance)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Procedure:

-

Equilibration: An excess amount of 3,4-Dichlorophenol is added to a flask containing a known volume of deionized water.

-

Saturation: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to reach equilibrium.

-

Phase Separation: The solution is allowed to stand at the same temperature to allow undissolved solid to settle. If necessary, centrifugation can be used to facilitate separation.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe.

-

Filtration: The sample is filtered through a membrane filter to remove any remaining solid particles.

-

Analysis: The concentration of 3,4-Dichlorophenol in the filtrate is determined by a suitable analytical method, such as HPLC or GC, using a pre-established calibration curve.

-

Reporting: The water solubility is reported in g/L or mg/L at the specified temperature.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol is a standard method for determining the pKa of acidic compounds.

Principle: The pKa is the pH at which an acid is 50% dissociated. For a weak acid like 3,4-Dichlorophenol, the pKa can be determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

pH meter with a combination glass electrode, calibrated with standard buffers

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A known amount of 3,4-Dichlorophenol is accurately weighed and dissolved in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is limited). A known volume of deionized water is added.

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized NaOH solution is added in small, known increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the point of inflection of the curve. The volume of NaOH at the half-equivalence point is then found.

-

pKa Determination: The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Reporting: The pKa value at the specified temperature is reported.

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake Flask Method

This protocol is based on the OECD Guideline 107 for the determination of the partition coefficient.

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instruments for concentration determination (e.g., HPLC-UV, GC)

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase (e.g., pH 7.4 buffer for LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A stock solution of 3,4-Dichlorophenol is prepared in either the aqueous or octanol phase.

-

Partitioning: A known volume of the stock solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase. The ratio of the volumes of the two phases is chosen to allow for accurate determination of the concentration in both phases.

-

Equilibration: The mixture is shaken gently for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: The phases are separated by allowing them to stand or by centrifugation to break any emulsions.

-

Analysis: The concentration of 3,4-Dichlorophenol in both the aqueous and octanol phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as P = C_octanol / C_aqueous. The logP is then calculated as log₁₀(P).

-

Reporting: The logP value is reported, along with the temperature and the pH of the aqueous phase.

Biological and Environmental Pathways

3,4-Dichlorophenol's biological activity and environmental fate are of significant interest due to its toxicity and persistence. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways.

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for chlorophenols, including 3,4-Dichlorophenol, is the uncoupling of oxidative phosphorylation in mitochondria.[9][11] This disruption of cellular energy production can lead to cell death.

Caption: Uncoupling of oxidative phosphorylation by 3,4-Dichlorophenol.

Environmental Degradation: Reductive Dechlorination

Under anaerobic conditions, such as in sediments, 3,4-Dichlorophenol can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[11]

Caption: Anaerobic reductive dechlorination pathway of 3,4-Dichlorophenol.

Environmental Degradation: Aerobic Biodegradation

In the presence of oxygen, microorganisms can degrade 3,4-Dichlorophenol through hydroxylation and subsequent ring cleavage.

References

- 1. oecd.org [oecd.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 5. oecd.org [oecd.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 3,4-Dichlorophenol | High-Purity Research Reagent [benchchem.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Dichlorophenol (CAS Number 95-77-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorophenol (3,4-DCP), a chlorinated aromatic compound of significant interest in environmental science, toxicology, and as an intermediate in chemical synthesis. This document details its physicochemical properties, toxicological profile, environmental fate, and established experimental protocols for its synthesis and analysis.

Core Data Presentation

Physicochemical Properties of 3,4-Dichlorophenol

| Property | Value | Reference |

| CAS Number | 95-77-2 | |

| Molecular Formula | C₆H₄Cl₂O | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | Light brown to yellow crystals or needles | [2] |

| Melting Point | 65-68 °C | |

| Boiling Point | ~253 °C | |

| Water Solubility | 9260 mg/L (experimental) | |

| log Kow (Octanol-Water Partition Coefficient) | 3.33 | [2] |

| pKa | 8.63 | [2] |

| Vapor Pressure | 0.01 mmHg | [2] |

| Odor Threshold in Water | 100 µg/L | [2] |

| Taste Threshold in Water | 0.3 µg/L | [2] |

Toxicological Data for 3,4-Dichlorophenol

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse (male) | Oral | 1685 mg/kg | |

| LD50 | Mouse (female) | Oral | 2046 mg/kg | |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302 | ||

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 | ||

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | H318 | ||

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | H411 |

Experimental Protocols

Synthesis of 3,4-Dichlorophenol from 3,4-Dichloroaniline (B118046)

This protocol describes a common method for the synthesis of 3,4-Dichlorophenol via the diazotization of 3,4-dichloroaniline followed by hydrolysis.[3]

Materials:

-

3,4-Dichloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Ice

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Carefully dissolve 3,4-dichloroaniline in a 60% aqueous sulfuric acid solution. The reaction is exothermic and should be cooled in an ice bath.

-

To the cooled solution, slowly add a chilled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt. The addition of sodium nitrite leads to the formation of the corresponding diazonium salt.

-

After the complete addition of sodium nitrite, stir the mixture for a short period to ensure the diazotization reaction is complete.

-

Inorganic crystals that may have formed during the diazotization process should be removed by filtration.

-

The filtrate containing the diazonium salt is then slowly heated. This hydrolysis step converts the diazonium salt to 3,4-Dichlorophenol, releasing nitrogen gas.

-

The crude 3,4-Dichlorophenol is then purified by distillation. A fraction collected at 118-122 °C under a pressure of 10 mmHg will yield pure 3,4-Dichlorophenol.[3]

-

The expected yield for this procedure is approximately 80.5%.[3]

Analytical Determination of 3,4-Dichlorophenol by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of 3,4-Dichlorophenol in aqueous samples.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a UV-visible detector.

-

Column: Symmetry C18, 2.1 x 150 mm, 3.5 µm particle size.

-

Mobile Phase: Isocratic elution with 30% ultra-pure water and 70% methanol.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 291 nm.

Procedure:

-

Sample Preparation: Aqueous samples may require pre-concentration and cleanup. Solid-phase extraction (SPE) is a common technique.

-

Standard Preparation: Prepare a stock solution of 3,4-Dichlorophenol in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3,4-Dichlorophenol in the samples from the calibration curve.

Analytical Determination of 3,4-Dichlorophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of 3,4-Dichlorophenol in environmental or biological samples. Derivatization may be necessary to improve volatility and chromatographic performance.

Instrumentation and Conditions:

-

GC-MS System: Agilent 7890A GC with a 5975C MS detector or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 245 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 300 °C, hold for 1 minute.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Procedure:

-

Sample Preparation: Extraction of 3,4-Dichlorophenol from the sample matrix is required. This can be achieved using liquid-liquid extraction or solid-phase extraction. For biological tissues, homogenization and subsequent extraction are necessary.

-

Derivatization (Optional but Recommended): To improve volatility, the phenolic hydroxyl group can be derivatized, for example, by acetylation.

-

Analysis: Inject the prepared sample extract into the GC-MS system.

-

Identification and Quantification: Identify 3,4-Dichlorophenol based on its retention time and mass spectrum. Quantify using an internal standard method with a suitable deuterated analog or a compound with similar chemical properties.

Zebrafish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)

This protocol describes an acute toxicity test using zebrafish embryos to assess the lethal effects of 3,4-Dichlorophenol.[4]

Materials:

-

Fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization).

-

Reconstituted fish water (embryo medium).

-

3,4-Dichlorophenol stock solution.

-

24-well plates.

-

Incubator at 26 ± 1 °C.

-

Stereomicroscope.

Procedure:

-

Test Solutions: Prepare a series of at least five concentrations of 3,4-Dichlorophenol in embryo medium, plus a control (embryo medium only). A geometric series of concentrations is recommended.

-

Exposure: Place one fertilized egg in each well of a 24-well plate containing the respective test solution. Use at least 20 embryos per concentration and control.

-

Incubation: Incubate the plates at 26 ± 1 °C with a 12:12 hour light:dark cycle for 96 hours.

-

Observations: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following lethal endpoints:

-

Coagulation of the embryo.

-

Lack of somite formation.

-

Non-detachment of the tail from the yolk sac.

-

Absence of heartbeat.

-

-

Data Analysis: Record the number of dead embryos at each observation time for each concentration. Calculate the LC50 (lethal concentration for 50% of the population) at 96 hours using appropriate statistical methods (e.g., probit analysis).

Visualizations

Experimental Workflow

Caption: A generalized workflow for the analysis of 3,4-Dichlorophenol in environmental or biological samples.

Hypothesized Signaling Pathway for 3,4-DCP-Induced Apoptosis

References

A Technical Guide to the Spectroscopic Data of 3,4-Dichlorophenol

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorophenol (CAS No. 95-77-2), a significant compound in chemical synthesis and environmental science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically used for their acquisition. This information is intended for researchers, scientists, and professionals in drug development for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3,4-Dichlorophenol, the spectrum typically shows three distinct signals in the aromatic region and one for the hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for 3,4-Dichlorophenol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~10.42 | Singlet (broad) | -OH |

| ~7.38 | Doublet (d) | H-2 |

| ~7.16 | Doublet of doublets (dd) | H-6 |

| ~6.96 | Doublet (d) | H-5 |

Data is typically recorded in DMSO-d₆.[1] The exact chemical shifts can vary based on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, all six carbon atoms in the aromatic ring of 3,4-Dichlorophenol are chemically non-equivalent and thus produce six distinct signals.

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Dichlorophenol

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~152.3 | C-1 (-OH) |

| ~129.0 | C-5 |

| ~127.8 | C-2 |

| ~122.6 | C-4 (-Cl) |

| ~120.6 | C-3 (-Cl) |

| ~117.6 | C-6 |

Data corresponds to spectra recorded in DMSO-d₆.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Absorption Data for 3,4-Dichlorophenol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3400-3500 | Strong, Broad | O-H stretch (phenolic) |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~1580-1600 | Strong | Aromatic C=C ring stretch |

| ~1480 | Strong | Aromatic C=C ring stretch |

| ~1200-1250 | Strong | C-O stretch |

| ~800-880 | Strong | C-H out-of-plane bending |

| ~650-750 | Medium-Strong | C-Cl stretch |

Data is representative of spectra obtained via techniques like KBr pellet or Nujol mull.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The mass spectrum of 3,4-Dichlorophenol is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms.

Table 4: Mass Spectrometry Fragmentation Data for 3,4-Dichlorophenol (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 162/164/166 | ~100 / 65 / 10 | [M]⁺, Molecular ion (isotopic cluster) |

| 127/129 | ~20 | [M - Cl]⁺ |

| 98 | ~30 | [M - 2Cl]⁺ or subsequent fragmentation |

| 63/64 | ~40 | C₅H₃⁺ / C₅H₄⁺ |

The molecular weight of 3,4-Dichlorophenol is approximately 163.00 g/mol .[2][4] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic M, M+2, and M+4 isotopic cluster.[4]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of 3,4-Dichlorophenol (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.[1][5] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature.[1][5] ¹³C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]

Infrared (IR) Spectroscopy For solid samples, the spectrum is commonly obtained using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the crystal surface of the ATR accessory.[2] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Electron Ionization (EI) is a common method for analyzing 3,4-Dichlorophenol. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by a mass analyzer (such as a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[4]

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like 3,4-Dichlorophenol can be visualized as follows.

References

An In-Depth Technical Guide to the Solubility of 3,4-Dichlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorophenol (3,4-DCP) in various organic solvents. Understanding the solubility characteristics of this compound is critical for a range of applications, including chemical synthesis, formulation development, and environmental remediation research. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a visual workflow for these experimental processes.

Core Concepts in Solubility

The dissolution of a solid solute, such as 3,4-Dichlorophenol, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. 3,4-Dichlorophenol, a polar molecule due to the presence of a hydroxyl group and chlorine atoms on the aromatic ring, is generally more soluble in polar organic solvents than in nonpolar ones. Factors influencing its solubility include the chemical nature of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

Reports indicate that 3,4-Dichlorophenol is "very soluble" in ethanol (B145695) and ethyl ether, and "soluble" in benzene (B151609) and petroleum ether.[3] This qualitative information is useful for initial solvent screening. For more precise applications, experimentally determined quantitative data is essential.

Table 1: Solubility of 3,4-Dichlorophenol in Selected Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | ~1.56 g/L | [4] |

| Ethanol | Not Specified | Very Soluble | [3] |

| Ethyl Ether | Not Specified | Very Soluble | [3] |

| Benzene | Not Specified | Soluble | [3] |

| Petroleum Ether | Not Specified | Soluble | [3] |

| Chloroform | Not Specified | Soluble | [2] |

| Acetone | Not Specified | Soluble | [4] |

Note: "Very Soluble" and "Soluble" are qualitative descriptors and are not based on specific quantitative measurements from the cited sources. Further experimental data is required for precise solubility values.

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or the solubility of a solid in a liquid, is a fundamental experimental process in chemistry and pharmacology. The following section outlines common methodologies employed for measuring the solubility of compounds like 3,4-Dichlorophenol in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[1][5] It involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

-

Saturation: An excess amount of 3,4-Dichlorophenol is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) to leave behind the dissolved 3,4-Dichlorophenol.

-

Mass Determination: The container with the solid residue is weighed again. The mass of the dissolved 3,4-Dichlorophenol is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent, molality (moles of solute per kilogram of solvent), or mole fraction.

Spectroscopic Method

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer an alternative, often faster, method for determining solubility, especially for compounds that have a strong chromophore, like 3,4-Dichlorophenol.[6]

Detailed Methodology:

-

Calibration Curve: A series of standard solutions of 3,4-Dichlorophenol of known concentrations in the specific organic solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for 3,4-Dichlorophenol. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of 3,4-Dichlorophenol in the organic solvent is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The undissolved solid is separated from the saturated solution, ensuring no solid particles are present in the sample to be analyzed (as described in step 3 of the gravimetric method).

-

Dilution: The clear saturated solution is carefully diluted with the same organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by multiplying the measured concentration by the dilution factor. This concentration represents the solubility of 3,4-Dichlorophenol in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical experimental protocol for determining the solubility of a solid compound in an organic solvent.

Caption: A flowchart of the experimental workflow for solubility determination.

References

The Environmental Fate and Transport of 3,4-Dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenol (3,4-DCP), a halogenated aromatic organic compound, is a significant chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its potential for environmental release necessitates a thorough understanding of its fate and transport in various environmental compartments. This technical guide provides an in-depth analysis of the physicochemical properties, environmental degradation pathways, and mobility of 3,4-DCP. Detailed experimental protocols for key assessment methods and visual representations of degradation pathways and experimental workflows are included to support researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of 3,4-Dichlorophenol is fundamentally governed by its physicochemical properties. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes. A summary of key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of 3,4-Dichlorophenol

| Property | Value | Reference |

| CAS Number | 95-77-2 | [1] |

| Molecular Formula | C₆H₄Cl₂O | [1][3] |

| Molecular Weight | 163.00 g/mol | [3] |

| Appearance | White to brownish powder/needles or light brown and yellow crystals | [1][3][4] |

| Melting Point | 65-68 °C | [1][2] |

| Boiling Point | 145-146 °C | [1][2] |

| Water Solubility | <0.1 g/100 mL at 20 °C (Limited/Slightly soluble) | [2] |

| Vapor Pressure | 0.01 mmHg | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 3.33 | [3] |

| pKa | 8.63 | [3] |

| Henry's Law Constant | 4.77 x 10⁻⁷ atm-m³/mol (estimated) | [3] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 860 (estimated) | [3] |

Environmental Fate and Transport

The environmental fate of 3,4-DCP is determined by a combination of transport and transformation processes, including volatilization, sorption, and degradation (biotic and abiotic).

Transport

-

Volatilization: With an estimated Henry's Law constant of 4.77 x 10⁻⁷ atm-m³/mol, 3,4-DCP is expected to volatilize slowly from water surfaces.[3] The volatilization half-life from a model river is estimated to be 98 days, and from a model lake, 720 days.[3] Volatilization from moist soil surfaces may occur, but it is not expected from dry soil.[3]

-

Sorption and Mobility: The estimated soil organic carbon-water partitioning coefficient (Koc) of 860 suggests that 3,4-DCP is expected to have low mobility in soil.[3] Its tendency to adsorb to soil and sediment is a key factor influencing its persistence and bioavailability. The pKa of 8.63 indicates that in neutral or alkaline environments, a fraction of 3,4-DCP will exist in its anionic form, which generally has lower sorption to organic carbon and clay compared to the neutral form.[3][5] The fate of chlorophenols in soil is influenced by multiple factors including soil pH, organic matter content, and soil type.[3]

Degradation

2.2.1. Abiotic Degradation

-

Photodegradation: 3,4-Dichlorophenol can undergo direct photolysis in water when exposed to UV irradiation at wavelengths greater than 280 nm, leading to the formation of 4-chlororesorcinol.[3] In the atmosphere, the vapor-phase reaction of 3,4-DCP with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 2 days.[3] Phenols as a class are also susceptible to photo-oxidation in sunlit natural waters through reactions with peroxy and hydroxyl radicals.[3]

-

Hydrolysis: 3,4-DCP is not expected to undergo significant hydrolysis under typical environmental conditions due to the absence of functional groups that readily hydrolyze.[3]

-

Chemical Oxidation: Advanced oxidation processes, such as the use of Fenton's reagent (iron (II) and hydrogen peroxide), have been shown to effectively decompose 3,4-Dichlorophenol to carbon dioxide and free chloride ions.[3]

2.2.2. Biotic Degradation

Biodegradation is a significant pathway for the removal of chlorophenols from the environment. The rate and extent of biodegradation are influenced by factors such as the microbial population, pH, temperature, and the concentration of the compound.[6] Both aerobic and anaerobic degradation of dichlorophenols have been reported.

Under anaerobic conditions in anoxic freshwater sediments, the reductive dechlorination of 3,4-DCP can occur.[7] A potential pathway involves the sequential removal of chlorine atoms. The persistence of dichlorophenols under these conditions is influenced by sediment pH, redox potential, and the concentration of sulfate (B86663) and nitrate.[7]

The following diagram illustrates a generalized aerobic biodegradation pathway for a dichlorophenol, which can be adapted for 3,4-DCP. The initial step often involves hydroxylation of the aromatic ring.

Caption: A postulated aerobic biodegradation pathway for 3,4-Dichlorophenol.

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate and transport of 3,4-DCP.

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)

The Koc value, which indicates the tendency of a chemical to adsorb to soil or sediment, can be estimated using its octanol-water partition coefficient (Kow) and a regression-derived equation.[3] A common experimental method to determine Koc is the batch equilibrium method.

Protocol:

-

Soil/Sediment Preparation: Collect and characterize the soil or sediment, including determining its organic carbon content.

-

Solution Preparation: Prepare a stock solution of 3,4-DCP in a suitable solvent and create a series of aqueous solutions of known concentrations.

-

Equilibration: Add a known mass of soil/sediment to each aqueous solution in a sealed container. Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Separate the solid and aqueous phases by centrifugation or filtration.

-

Analysis: Analyze the concentration of 3,4-DCP remaining in the aqueous phase using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Calculation: Calculate the amount of 3,4-DCP sorbed to the soil/sediment by difference. The partition coefficient (Kd) is calculated as the ratio of the concentration of 3,4-DCP in the soil to its concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = Kd / foc, where foc is the fraction of organic carbon).

Biodegradation Studies

Biodegradation studies are conducted to determine the rate and extent to which microorganisms can break down 3,4-DCP.

Protocol (Aerobic Biodegradation in Soil):

-

Soil Collection and Acclimation: Collect soil from a relevant site. The soil may be used as is or acclimated by pre-exposure to 3,4-DCP to enrich for degrading microorganisms.[9]

-

Test Setup: Prepare soil microcosms in flasks or bottles. Add a known concentration of 3,4-DCP to the soil. Control microcosms (e.g., sterile soil) are included to account for abiotic losses.

-

Incubation: Incubate the microcosms under controlled conditions of temperature and moisture. Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling: At regular intervals, sacrifice replicate microcosms and extract the soil to analyze the concentration of 3,4-DCP.

-

Analysis: Quantify the concentration of 3,4-DCP and any potential metabolites using analytical techniques like HPLC or GC-MS.

-

Data Analysis: Plot the concentration of 3,4-DCP over time to determine the degradation rate and half-life.

The following diagram illustrates a typical experimental workflow for a biodegradation study.

Caption: A generalized experimental workflow for a biodegradation study of 3,4-Dichlorophenol.

Analytical Methods

Accurate quantification of 3,4-DCP in environmental matrices is crucial for fate and transport studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for the analysis of chlorophenols. Derivatization is often required to improve the volatility and chromatographic behavior of the analytes.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or photodiode array) is a common method for the analysis of chlorophenols in aqueous samples.[8] It often does not require derivatization, simplifying sample preparation.[11]

Sample Preparation:

Environmental samples (water, soil, sediment) typically require a sample preparation step to extract and concentrate the analyte and remove interfering substances. Common techniques include:

-

Liquid-Liquid Extraction: Using an organic solvent to extract 3,4-DCP from aqueous samples.[10]

-

Solid-Phase Extraction (SPE): A technique to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent.[8][11]

-

Soxhlet Extraction: A method for extracting compounds from a solid material, such as soil or sediment, using a continuous solvent reflux.[10]

Conclusion

3,4-Dichlorophenol is a compound with low mobility in soil and is expected to persist in the environment for a moderate duration, with volatilization and biodegradation being the primary removal mechanisms. Its fate is highly dependent on specific environmental conditions such as soil type, pH, and microbial activity. The provided data and protocols serve as a valuable resource for conducting further research and environmental risk assessments of this important chemical intermediate. Future research should focus on obtaining more empirical data on its degradation rates and pathways under a wider range of environmental conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dichlorophenol | 95-77-2 [chemicalbook.com]

- 3. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Environmental factors correlated to dichlorophenol dechlorination in anoxic freshwater sediments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. thescipub.com [thescipub.com]

- 10. env.go.jp [env.go.jp]

- 11. shimadzu.com [shimadzu.com]

Toxicological Profile of 3,4-Dichlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic organic compound with applications as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. This technical guide provides a comprehensive overview of the toxicological profile of 3,4-Dichlorophenol, compiled from available scientific literature. Due to a notable lack of specific toxicological data for 3,4-DCP in several key areas, this report also includes data for the closely related analogue, 2,4-Dichlorophenol (B122985) (2,4-DCP), for comparative purposes. The primary mechanism of toxicity for dichlorophenols is the uncoupling of oxidative phosphorylation, leading to disruption of cellular energy metabolism. While acute oral toxicity data is available for 3,4-DCP in mice, significant data gaps exist for other endpoints such as dermal and inhalation toxicity, repeated-dose toxicity, and reproductive and developmental effects. This guide summarizes the available quantitative data, details relevant experimental protocols based on established international guidelines, and provides visualizations of key toxicological pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 95-77-2 | --INVALID-LINK-- |

| Molecular Formula | C₆H₄Cl₂O | --INVALID-LINK-- |

| Molecular Weight | 163.00 g/mol | --INVALID-LINK-- |

| Appearance | Needles from benzene-petroleum ether or light brown and yellow crystals | --INVALID-LINK-- |

| Melting Point | 65 - 68 °C | --INVALID-LINK-- |

| Boiling Point | 145 - 146 °C | --INVALID-LINK-- |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

| log Kow | 3.33 | --INVALID-LINK-- |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a lack of specific toxicokinetic data for 3,4-Dichlorophenol. However, based on the properties of dichlorophenols in general, the following can be inferred:

-

Absorption: Dichlorophenols are expected to be readily absorbed through the gastrointestinal tract and skin due to their lipophilicity and low ionization at physiological pH.[1]

-

Distribution: Following absorption, dichlorophenols are likely to be distributed to various tissues, with potentially higher concentrations in the liver and kidneys.

-

Metabolism: The primary route of metabolism for chlorophenols is conjugation with glucuronic acid and sulfates.

-

Excretion: The resulting conjugates are then primarily excreted in the urine.

Acute Toxicity

Oral Toxicity

| Species | Sex | LD₅₀ (mg/kg) | Signs of Toxicity | Reference |

| Mouse (CD-1 ICR) | Male | 1685 | Increased respiration, tremors, slight convulsions, CNS depression. | [1] |

| Mouse (CD-1 ICR) | Female | 2046 | Increased respiration, tremors, slight convulsions, CNS depression. | [1] |

Dermal and Inhalation Toxicity

Skin and Eye Irritation

3,4-Dichlorophenol is classified as a skin and eye irritant.[4][5] Prolonged contact may cause severe irritation and burns.[4]

Repeated-Dose Toxicity

Specific sub-chronic and chronic toxicity studies for 3,4-Dichlorophenol with defined NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values are not available in the public domain.[6]

For the analogue 2,4-Dichlorophenol, a 90-day study in mice reported a NOAEL of ≥383 mg/kg/day for males and >491 mg/kg/day for females.[3] In a chronic 103-week study, NOAELs of >440 mg/kg/day for male rats and >250 mg/kg/day for female rats were reported.[3]

Genotoxicity

There is limited specific genotoxicity data for 3,4-Dichlorophenol. An in-vitro study evaluating the reproductive effects of various dichlorophenols did not assess mutagenicity directly.[1] For the analogue 2,4-Dichlorophenol, the weight of evidence from available in vitro and in vivo studies suggests it is not genotoxic.[3]

Carcinogenicity

3,4-Dichlorophenol is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH). --INVALID-LINK-- The analogue 2,4-Dichlorophenol has shown no evidence of carcinogenicity in chronic studies in rats and mice.[3]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for 3,4-Dichlorophenol is scarce. An in-vitro study showed that 3,4-Dichlorophenol significantly depressed sperm penetration of ova at a concentration of 1 mmol/L.[1]

For the analogue 2,4-Dichlorophenol, a two-generation reproductive toxicity study in rats indicated weak reproductive toxicity at high doses, with effects such as increased uterine weights in weanlings and reduced numbers of implantation sites and live births.[7]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for 3,4-Dichlorophenol, like other chlorophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[8] As weak lipophilic acids, they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[8][9] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption without a corresponding increase in energy production, ultimately resulting in cellular dysfunction and heat generation.[8][10]

Caption: Uncoupling of oxidative phosphorylation by 3,4-Dichlorophenol.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating 3,4-Dichlorophenol are not widely available in the public literature. The following methodologies are based on standard OECD guidelines for toxicological testing.

Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401

Caption: Workflow for an acute oral toxicity study.

A study determining the acute oral LD₅₀ of 3,4-Dichlorophenol in CD-1 mice involved fasting the animals for 18 hours prior to dosing. Five dose groups were used with 10 mice of each sex per group. The animals were observed for 14 days, and all deceased animals underwent autopsy. The primary signs of toxicity noted were increased respiration, tremors, and slight convulsions, followed by central nervous system depression.[1]

Skin Irritation/Corrosion - Based on OECD Guideline 404

Caption: Workflow for a skin irritation/corrosion study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

Caption: Workflow for a bacterial reverse mutation (Ames) test.

Conclusion and Data Gaps

3,4-Dichlorophenol is a compound with a moderate acute oral toxicity profile in mice. Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. While it is classified as a skin and eye irritant, there is a significant lack of publicly available data for other crucial toxicological endpoints, including dermal and inhalation acute toxicity, repeated-dose toxicity, and reproductive and developmental toxicity. The absence of this data makes a comprehensive risk assessment challenging. For a more complete understanding of the toxicological profile of 3,4-Dichlorophenol, further studies adhering to international guidelines are warranted. In the interim, data from analogue compounds such as 2,4-Dichlorophenol can provide some insight, but should be interpreted with caution due to potential differences in toxicokinetics and toxicodynamics.

References

- 1. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

3,4-Dichlorophenol: A Versatile Precursor in the Synthesis of High-Value Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction